molecular formula C8H18N2O3S B13275135 1-(3-Methoxypropanesulfonyl)piperazine

1-(3-Methoxypropanesulfonyl)piperazine

Cat. No.: B13275135
M. Wt: 222.31 g/mol
InChI Key: WVXVCSZEIPYIAZ-UHFFFAOYSA-N
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Description

1-(3-Methoxypropanesulfonyl)piperazine is a chemical compound with the molecular formula C8H18N2O3S It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxypropanesulfonyl)piperazine typically involves the reaction of piperazine with 3-methoxypropanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. These methods also help in maintaining consistent reaction conditions and reducing the reaction time.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxypropanesulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(3-Methoxypropanesulfonyl)piperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-Methoxypropanesulfonyl)piperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperazine ring can also interact with various receptors in the body, modulating their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxyphenyl)piperazine: Similar structure but with a phenyl group instead of a propanesulfonyl group.

    1-(3-Methoxypropyl)piperazine: Similar structure but without the sulfonyl group.

Uniqueness

1-(3-Methoxypropanesulfonyl)piperazine is unique due to the presence of both the methoxy and sulfonyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H18N2O3S

Molecular Weight

222.31 g/mol

IUPAC Name

1-(3-methoxypropylsulfonyl)piperazine

InChI

InChI=1S/C8H18N2O3S/c1-13-7-2-8-14(11,12)10-5-3-9-4-6-10/h9H,2-8H2,1H3

InChI Key

WVXVCSZEIPYIAZ-UHFFFAOYSA-N

Canonical SMILES

COCCCS(=O)(=O)N1CCNCC1

Origin of Product

United States

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